1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione
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Overview
Description
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is an organic compound that belongs to the class of diarylethenes These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylthiophene, which undergoes a series of reactions to form the desired product.
Reaction Conditions: The key steps involve the formation of a diketone structure through oxidation reactions. Common reagents used include oxidizing agents such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing photochromic materials and molecular switches.
Medicine: Investigated for use in developing light-responsive drug delivery systems.
Industry: Utilized in the production of advanced materials with photoactive properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione involves its ability to undergo reversible photoisomerization. When exposed to light, the compound can switch between different isomeric forms, leading to changes in its physical and chemical properties. This photoisomerization process is mediated by the interaction of light with the electronic structure of the compound, causing a rearrangement of its molecular configuration.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione
- 1,2-Bis(5-bromo-2-methylthiophen-3-yl)ethane-1,2-dione
- 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione
Uniqueness
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for certain applications in photoactive materials and molecular switches, where precise control over the compound’s behavior is essential.
Properties
IUPAC Name |
1,2-bis(3-methylthiophen-2-yl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-7-3-5-15-11(7)9(13)10(14)12-8(2)4-6-16-12/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXOUZIAQDEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C(=O)C2=C(C=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370194 |
Source
|
Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147951-24-4 |
Source
|
Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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